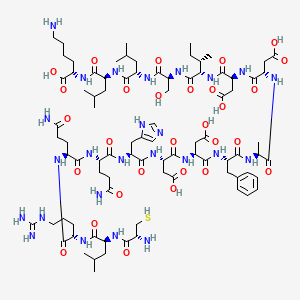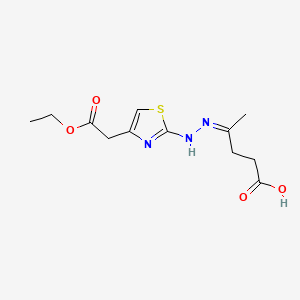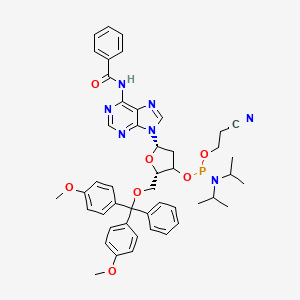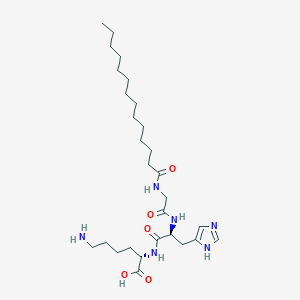
myristoyl-Gly-His-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyl-Gly-His-Lys-OH is a synthetic peptide that includes a myristoyl group attached to the N-terminal glycine residue. This compound is a part of the broader category of N-myristoylated peptides, which are known for their role in various biological processes, including signal transduction, protein stability, and membrane localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gly-His-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a resin. The peptide chain is then elongated by sequential addition of protected amino acids (histidine and glycine). The myristoyl group is introduced at the N-terminal glycine residue through an acylation reaction using myristoyl chloride or myristic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Myristoyl-Gly-His-Lys-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .
科学的研究の応用
Myristoyl-Gly-His-Lys-OH has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and membrane localization.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of myristoyl-Gly-His-Lys-OH involves the attachment of the myristoyl group to the N-terminal glycine residue. This modification enhances the peptide’s hydrophobicity, facilitating its interaction with cellular membranes. The myristoyl group also plays a role in protein-protein interactions, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
Myristoyl-Gly-His-Lys-NH2: Similar structure but with an amide group at the C-terminus.
Palmitoyl-Gly-His-Lys-OH: Contains a palmitoyl group instead of a myristoyl group.
Stearoyl-Gly-His-Lys-OH: Contains a stearoyl group instead of a myristoyl group.
Uniqueness
Myristoyl-Gly-His-Lys-OH is unique due to its specific myristoylation, which imparts distinct hydrophobic properties and influences its biological activity. This compound’s ability to interact with cellular membranes and participate in signal transduction sets it apart from other similar peptides .
特性
分子式 |
C28H50N6O5 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |
InChIキー |
VXBPJKVVVMDBGY-ZEQRLZLVSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
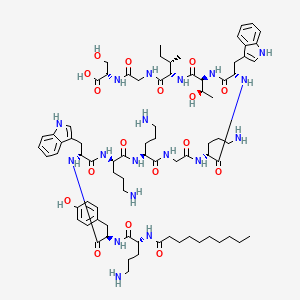
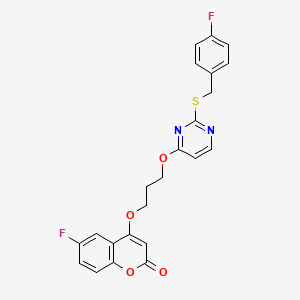
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
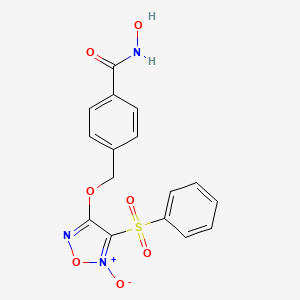

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
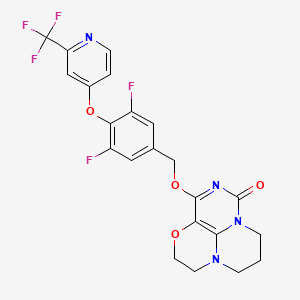
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

